2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol
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Overview
Description
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is an organic compound with a complex structure. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at positions 2 and 6, and a hydroxyethanimidoyl group at position 4. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide. The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Mechanism of Action
The antioxidant properties of 2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and tissues .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: Similar in structure but lacks the hydroxyethanimidoyl group.
2,4-di-tert-butylphenol: Another antioxidant with similar properties but different substitution pattern.
2,6-di-tert-butyl-4-methylphenol:
Uniqueness
2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol is unique due to the presence of the hydroxyethanimidoyl group, which enhances its antioxidant properties and makes it more effective in preventing oxidative damage compared to its analogs.
Properties
Molecular Formula |
C16H25NO2 |
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Molecular Weight |
263.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-10(17-19)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18-19H,1-7H3/b17-10+ |
InChI Key |
GZJACJBTTNRDSM-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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